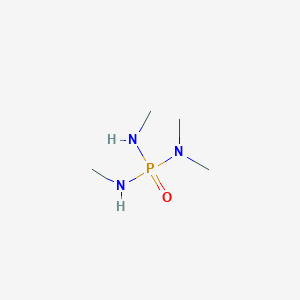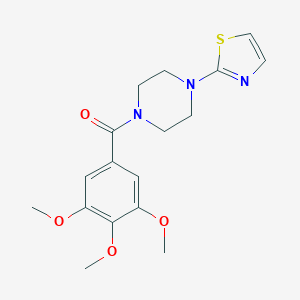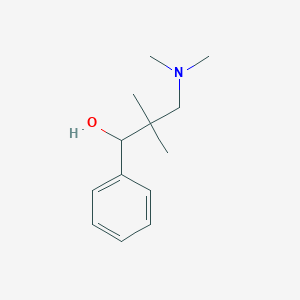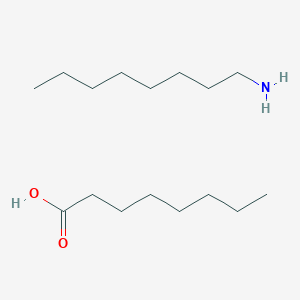
Octanoic acid, compd. with 1-octanamine (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoic acid, compd. with 1-octanamine (1:1) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as octylamine octanoate or octyl octanoate, and it is a white crystalline solid with a molecular weight of 329.6 g/mol. In
Wirkmechanismus
The mechanism of action of octanoic acid, compd. with 1-octanamine (1:1) is not fully understood, but it is believed to be related to its surfactant properties. This compound has a hydrophobic tail and a hydrophilic head, which allows it to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, making them more soluble and increasing their bioavailability.
Biochemische Und Physiologische Effekte
Octanoic acid, compd. with 1-octanamine (1:1) has been shown to have low toxicity and is generally considered safe for use in scientific research. However, some studies have reported mild irritation of the skin and eyes when this compound is handled in high concentrations. In vitro studies have also suggested that this compound may have antimicrobial properties, but further research is needed to confirm these findings.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using octanoic acid, compd. with 1-octanamine (1:1) in lab experiments is its ability to form micelles, which can enhance the solubility and bioavailability of hydrophobic drugs. Additionally, this compound is relatively easy to synthesize and has low toxicity, making it a safe and cost-effective option for research. However, one limitation of using this compound is that it may not be suitable for all drug delivery applications, as its micelle-forming properties depend on the specific chemical properties of the drug being delivered.
Zukünftige Richtungen
There are several potential future directions for research on octanoic acid, compd. with 1-octanamine (1:1). One area of interest is the development of new drug delivery systems using this compound, either alone or in combination with other surfactants. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential antimicrobial properties. Finally, there may be opportunities to explore the use of this compound in other scientific research fields, such as materials science or nanotechnology.
Conclusion:
Octanoic acid, compd. with 1-octanamine (1:1) is a chemical compound that has potential applications in scientific research, particularly in drug delivery systems. Its ability to form micelles in aqueous solutions makes it a promising option for enhancing the solubility and bioavailability of hydrophobic drugs. While further research is needed to fully understand its mechanism of action and potential antimicrobial properties, the low toxicity and ease of synthesis of this compound make it a safe and cost-effective option for research.
Synthesemethoden
Octanoic acid, compd. with 1-octanamine (1:1) can be synthesized by reacting octanoic acid with 1-octanamine in a 1:1 molar ratio. The reaction is typically carried out in a solvent such as ethanol or methanol, and it is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified by recrystallization or chromatography to obtain a high purity compound.
Wissenschaftliche Forschungsanwendungen
Octanoic acid, compd. with 1-octanamine (1:1) has been studied for its potential applications in various scientific research fields. It has been used as a surfactant in emulsion polymerization, as a corrosion inhibitor in metalworking fluids, and as a lubricant additive in engine oils. Additionally, this compound has been investigated for its potential use as a drug delivery system, due to its ability to form micelles in aqueous solutions.
Eigenschaften
CAS-Nummer |
17463-34-2 |
|---|---|
Produktname |
Octanoic acid, compd. with 1-octanamine (1:1) |
Molekularformel |
C16H35NO2 |
Molekulargewicht |
273.45 g/mol |
IUPAC-Name |
octan-1-amine;octanoic acid |
InChI |
InChI=1S/C8H19N.C8H16O2/c1-2-3-4-5-6-7-8-9;1-2-3-4-5-6-7-8(9)10/h2-9H2,1H3;2-7H2,1H3,(H,9,10) |
InChI-Schlüssel |
LQNPIBHEOATAEO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN.CCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCN.CCCCCCCC(=O)O |
Andere CAS-Nummern |
17463-34-2 |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



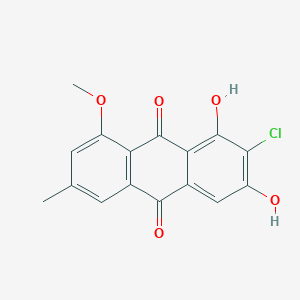
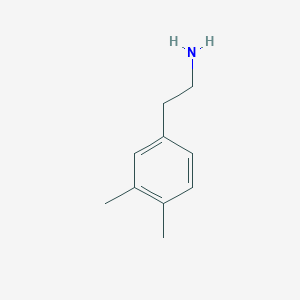
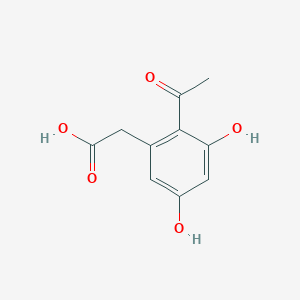
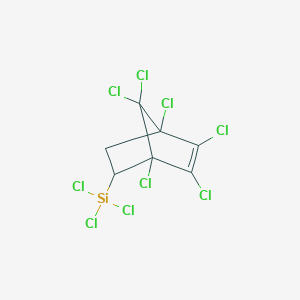
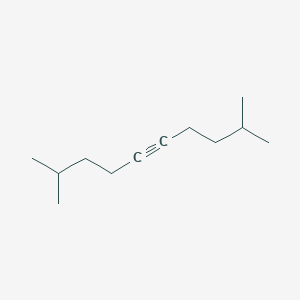
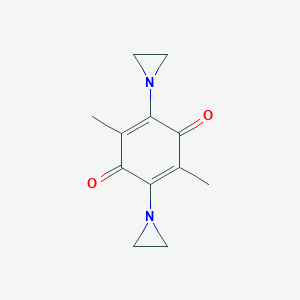
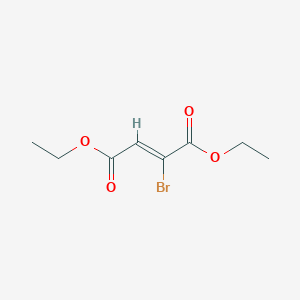
![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)
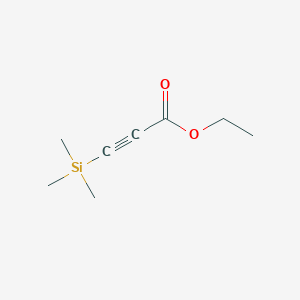
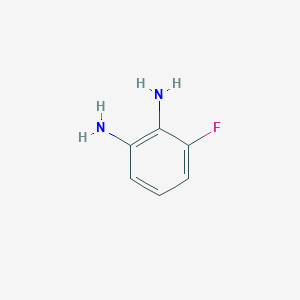
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
